3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the alkylation of a piperidine derivative with a fluoromethyl group, followed by the introduction of an amino group through reductive amination or other suitable reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one: Lacks the fluoromethyl group, which may result in different chemical and biological properties.
3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one: Contains a trifluoromethyl group instead of a fluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluoromethyl group in 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZKGMDXGDYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCN)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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